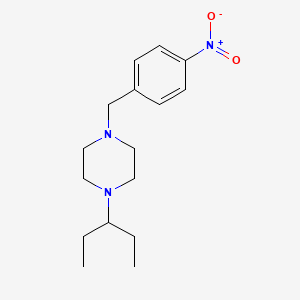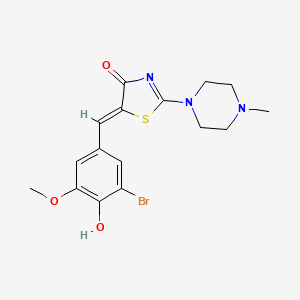
(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of bromine, hydroxyl, methoxy, piperazine, and thiazole groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-(4-methylpiperazino)-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the bromine atom may result in the formation of various substituted derivatives.
Scientific Research Applications
5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE can be compared with other compounds that have similar structural features, such as:
- 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE derivatives with different substituents on the thiazole or piperazine rings.
- Compounds with similar functional groups, such as bromine, hydroxyl, and methoxy groups.
Uniqueness
The uniqueness of 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18BrN3O3S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18BrN3O3S/c1-19-3-5-20(6-4-19)16-18-15(22)13(24-16)9-10-7-11(17)14(21)12(8-10)23-2/h7-9,21H,3-6H2,1-2H3/b13-9- |
InChI Key |
IUBITIPGGOEYSA-LCYFTJDESA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/S2 |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14920554.png)
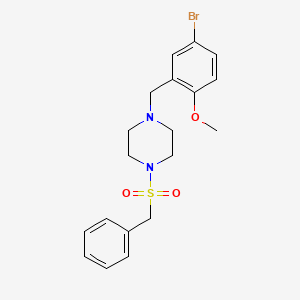
![(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one](/img/structure/B14920563.png)
![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B14920580.png)
![4-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B14920583.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14920587.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B14920592.png)
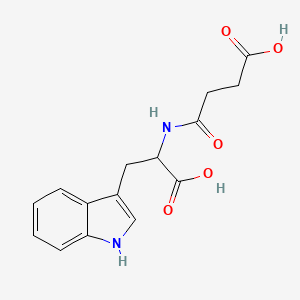
![Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B14920611.png)
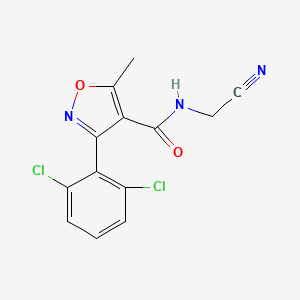
![methyl {3-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B14920619.png)
![Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-](/img/structure/B14920620.png)
![N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine](/img/structure/B14920627.png)
